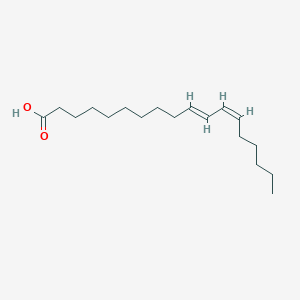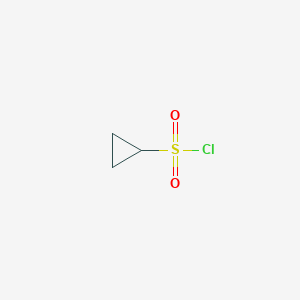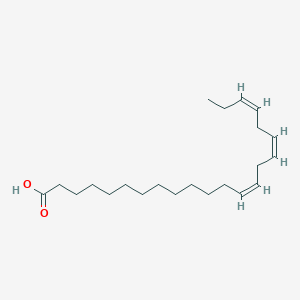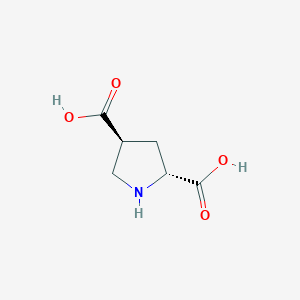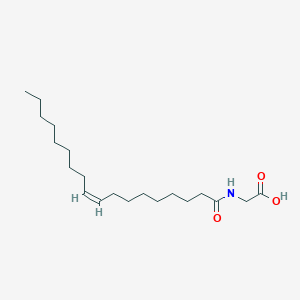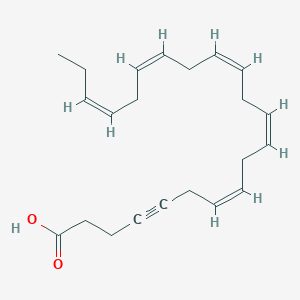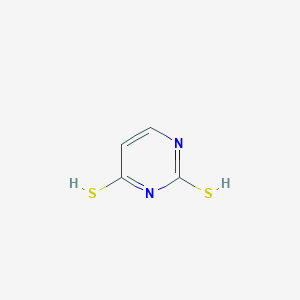![molecular formula C10H15NO4 B164329 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) CAS No. 131588-96-0](/img/structure/B164329.png)
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI), commonly known as CBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. While CBDA is not found in significant quantities in the plant, it can be synthesized in the laboratory and has shown promise as a potential treatment for a range of conditions.
Mecanismo De Acción
The exact mechanism of action of CBDA is not yet fully understood, but it is thought to interact with the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain, inflammation, and immune function. CBDA is thought to interact with the cannabinoid receptors in the body, which may help to modulate these processes.
Efectos Bioquímicos Y Fisiológicos
CBDA has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potential anti-inflammatory properties, CBDA has also been found to have potential anti-tumor effects. In one study, CBDA was found to inhibit the growth of human breast cancer cells in vitro. CBDA has also been found to have potential neuroprotective effects, with studies suggesting that it may help to protect against neurodegenerative conditions such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CBDA is that it can be synthesized in the laboratory, which allows for greater control over the purity and concentration of the compound. However, one limitation is that CBDA is not found in significant quantities in the cannabis plant, which may limit its potential as a natural treatment option.
Direcciones Futuras
There are a number of potential future directions for research on CBDA. One area of interest is the development of CBDA-based treatments for inflammatory conditions such as arthritis. Another area of interest is the potential use of CBDA as a treatment for neurodegenerative conditions such as Alzheimer's disease. Additionally, researchers may continue to explore the potential anti-tumor effects of CBDA, with the goal of developing new cancer treatments. Finally, researchers may also explore the potential use of CBDA in combination with other cannabinoids or drugs, in order to enhance its therapeutic effects.
Métodos De Síntesis
CBDA can be synthesized in the laboratory using a variety of methods. One commonly used method involves the reaction of cyclobutenedione with an ethyl ester of propargyl alcohol, followed by reduction of the resulting product with sodium borohydride. Another method involves the reaction of cyclobutenedione with an ethyl ester of 3-hydroxypropylamine, followed by reduction of the resulting product with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
CBDA has been the subject of extensive scientific research, with studies suggesting that it may have potential therapeutic applications in a range of conditions. One area of research has focused on CBDA's potential anti-inflammatory properties. In one study, CBDA was found to inhibit the production of inflammatory cytokines in cultured human cells, suggesting that it may have potential as a treatment for inflammatory conditions such as arthritis.
Propiedades
Número CAS |
131588-96-0 |
|---|---|
Nombre del producto |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
SMILES canónico |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Sinónimos |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



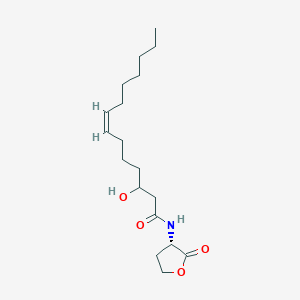
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
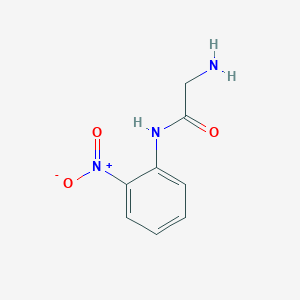
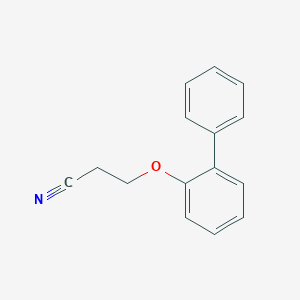
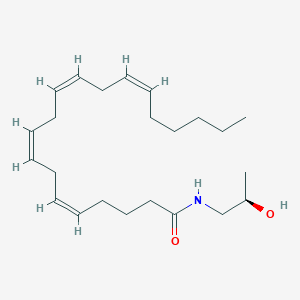
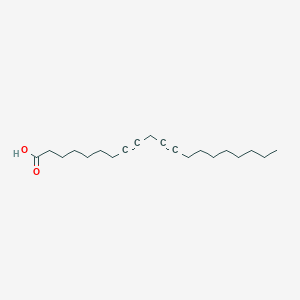
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
